N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylbutanamide
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Overview
Description
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylbutanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with a furan ring, a pyridine ring, and a phenylbutanamide moiety, making it a versatile molecule for various chemical reactions and applications.
Scientific Research Applications
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylbutanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, including anti-tubercular activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylbutanamide typically involves multi-step reactions starting from commercially available starting materials. One common synthetic route includes the following steps:
Thioamide Formation: The carboxamide is treated with excess diphosphorus pentasulfide in anhydrous toluene to yield the corresponding carbothioamide.
Oxidation: The carbothioamide is oxidized with potassium ferricyanide in an alkaline medium to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylbutanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium ferricyanide.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the furan and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide in an alkaline medium.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Various electrophiles and nucleophiles under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium ferricyanide yields the corresponding oxidized product .
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-2-yl)furan-2-carboxamide
- 2-(furan-2-yl)[1,3]thiazolo[4,5-b]pyridine
- FPA-124 (N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide)
Uniqueness
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit prolyl oligopeptidase sets it apart from other similar compounds.
Properties
IUPAC Name |
N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-2-19(16-6-4-3-5-7-16)20(23)22-12-15-10-18(13-21-11-15)17-8-9-24-14-17/h3-11,13-14,19H,2,12H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDNMMSUYNAPJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=CC(=CN=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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